3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique pyrrolo[3,2-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a pyrimidine derivative with a mercapto compound can lead to the formation of the desired product . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can lead to a variety of substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar scaffold, known for its biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
2-Mercapto-7-phenyl-3-m-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the mercapto group, which provides additional opportunities for chemical modification and biological interactions. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H15N3OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-12-6-5-9-14(10-12)22-18(23)17-16(21-19(22)24)15(11-20-17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,21,24) |
InChI Key |
LNZLMJUSYFRQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
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